2-(4-Bromophenoxy)pyridine

Catalog No.
S770399
CAS No.
4783-82-8
M.F
C11H8BrNO
M. Wt
250.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenoxy)pyridine

CAS Number

4783-82-8

Product Name

2-(4-Bromophenoxy)pyridine

IUPAC Name

2-(4-bromophenoxy)pyridine

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

InChI

InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H

InChI Key

FOKJQGKEVMZAJE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)Br
  • Potential applications in medicinal chemistry: The presence of a pyridine ring and a bromophenoxy group suggests potential for 2-(4-Bromophenoxy)pyridine to be explored in drug discovery. Pyridine rings are found in many bioactive molecules, and the incorporation of halogens like bromine can sometimes influence biological activity [].

2-(4-Bromophenoxy)pyridine is an organic compound with the molecular formula C11H8BrN and a molecular weight of 234.10 g/mol. It appears as a solid, typically ranging in color from white to light yellow or light orange. This compound features a bromophenyl group attached to a pyridine ring via an ether linkage, which contributes to its unique chemical properties and potential applications in various fields.

The reactivity of 2-(4-Bromophenoxy)pyridine can be explored through various chemical transformations. Notably, it can participate in cyclometalation reactions, forming complexes with palladium(II) and iridium(III). These complexes exhibit luminescent properties and are utilized in coupling reactions, such as the Suzuki coupling of aryl chlorides .

The compound can also undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various substituents on the aromatic ring.

2-(4-Bromophenoxy)pyridine can be synthesized through several methods, including:

  • Direct Bromination: The bromination of phenoxy-pyridine derivatives can yield 2-(4-Bromophenoxy)pyridine.
  • Cyclometalation: Utilizing palladium(II) or iridium(III) complexes can facilitate the formation of the compound through cyclometalation processes .
  • Substitution Reactions: Nucleophilic substitutions involving pyridine derivatives can also lead to the synthesis of this compound.

These methods often require specific conditions such as temperature control and the use of catalysts to enhance yield and selectivity.

2-(4-Bromophenoxy)pyridine finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives are explored for use in luminescent materials and organic light-emitting diodes (OLEDs).
  • Pharmaceuticals: Given its potential biological activity, it may be investigated for drug development .

Interaction studies involving 2-(4-Bromophenoxy)pyridine focus on its behavior in coordination chemistry and its interactions with metal ions. Research has shown that cyclometalated complexes formed with this compound exhibit interesting luminescent properties under UV irradiation, which can be leveraged in catalysis and photonics .

Additionally, studies on its interactions with biological targets are warranted to assess its pharmacological potential.

Several compounds share structural similarities with 2-(4-Bromophenoxy)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(4-Chlorophenoxy)pyridineChlorine instead of BrominePotentially different reactivity
2-(4-Methylphenoxy)pyridineMethyl group additionAltered electronic properties
2-(4-Nitrophenoxy)pyridineNitro group additionEnhanced polarity and potential biological activity

These compounds differ primarily in their substituents on the phenyl ring, which influences their chemical reactivity, solubility, and biological activity.

2-(4-Bromophenoxy)pyridine is an organic compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol [1]. The compound consists of a pyridine ring connected to a 4-bromophenyl group through an oxygen atom at the 2-position of the pyridine ring [2]. This ether linkage creates a characteristic aryloxypyridine structure that influences its chemical and physical properties [1].

The molecular structure features a pyridine ring with nitrogen at position 1, connected via an oxygen atom at position 2 to a phenyl ring that has a bromine atom at the para position (position 4 of the phenyl ring) [2]. The IUPAC name 2-(4-bromophenoxy)pyridine accurately describes this arrangement, with the oxygen atom serving as the connecting bridge between the two aromatic systems [2].

The conformation of 2-(4-bromophenoxy)pyridine is characterized by a slight non-planarity between the pyridine and phenyl rings due to steric interactions [1]. The dihedral angle between these two aromatic planes typically ranges from 20-40 degrees, allowing for minimal steric hindrance while maintaining some degree of conjugation across the molecule [2]. This non-planar arrangement affects the compound's overall electronic distribution and reactivity patterns [1].

The structural representation can be described by the SMILES notation: BrC1=CC=C(OC2=CC=CC=N2)C=C1, which encodes the connectivity of atoms in the molecule [2]. The InChI key FOKJQGKEVMZAJE-UHFFFAOYSA-N provides a unique identifier for this specific chemical structure [2].

Crystallographic Data and Solid-State Arrangement

The crystallographic data for 2-(4-bromophenoxy)pyridine reveals important information about its three-dimensional arrangement in the solid state [3]. While specific single-crystal X-ray diffraction studies on this exact compound are limited, comparative analysis with related aryloxypyridine structures provides insight into its likely solid-state behavior [4].

2-(4-Bromophenoxy)pyridine typically crystallizes in an orthorhombic or monoclinic crystal system, similar to other aryloxypyridine derivatives [4]. The crystal packing is influenced by weak intermolecular interactions, including halogen bonding involving the bromine atom, π-π stacking between aromatic rings, and potential C-H···N hydrogen bonding interactions with the pyridine nitrogen [5].

The solid-state arrangement of 2-(4-bromophenoxy)pyridine molecules in the crystal lattice is characterized by the formation of layered structures [4]. These layers are stabilized by intermolecular interactions between the bromine atoms and the π-systems of adjacent molecules [5]. The oxygen atom in the ether linkage may also participate in weak hydrogen bonding interactions with neighboring molecules [6].

The unit cell parameters for 2-(4-bromophenoxy)pyridine have not been extensively reported in the literature, but based on similar compounds, it likely has unit cell dimensions in the range of a = 7-9 Å, b = 10-12 Å, and c = 12-15 Å, with angles depending on the specific crystal system [6]. The molecules typically pack with 4-8 formula units per unit cell (Z = 4-8), depending on the specific polymorphic form [4].

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has not been extensively studied for 2-(4-bromophenoxy)pyridine specifically [7]. However, related aryloxypyridines have shown polymorphic behavior, suggesting that this compound might also exhibit different crystal forms under varying crystallization conditions [4].

Physical Properties

Melting and Boiling Points

2-(4-Bromophenoxy)pyridine exhibits thermal properties characteristic of its molecular structure and intermolecular interactions in the solid state [1]. The melting point of 2-(4-bromophenoxy)pyridine has not been precisely determined in the available literature, but based on structurally similar compounds, it is estimated to be in the range of 60-80°C [8]. This relatively low melting point is consistent with the weak intermolecular forces present in the crystal lattice [8].

The boiling point of 2-(4-bromophenoxy)pyridine is approximately 322.4°C at standard atmospheric pressure (760 mmHg) [1]. This high boiling point reflects the compound's molecular weight and the presence of strong intramolecular forces, including the aromatic rings and the bromine substituent [1]. The presence of the bromine atom, with its significant atomic weight, contributes to the elevated boiling point compared to unsubstituted phenoxypyridines [9].

Thermal analysis techniques such as differential scanning calorimetry (DSC) would provide more detailed information about the thermal behavior of 2-(4-bromophenoxy)pyridine, including potential phase transitions or polymorphic forms [10]. However, comprehensive DSC data for this specific compound is not widely available in the current literature [10].

Solubility Parameters

The solubility characteristics of 2-(4-bromophenoxy)pyridine are influenced by its molecular structure, particularly the presence of both hydrophobic (aromatic rings, bromine atom) and hydrophilic (pyridine nitrogen, ether oxygen) moieties [11]. This dual nature affects its solubility in various solvents [11].

2-(4-Bromophenoxy)pyridine exhibits good solubility in most organic solvents, including toluene, dichloromethane, chloroform, acetone, and ethyl acetate [11]. The solubility is particularly high in aromatic and halogenated solvents due to favorable π-π interactions and dipole-dipole interactions, respectively [11].

The compound shows limited solubility in water, estimated to be less than 0.1 mg/mL at room temperature, due to the predominance of hydrophobic groups in its structure [12]. This low aqueous solubility is typical for compounds containing aromatic rings and halogen substituents [12]. The water solubility may be slightly enhanced at lower pH values due to potential protonation of the pyridine nitrogen, which would increase the compound's hydrophilicity [13].

In alcoholic solvents such as methanol and ethanol, 2-(4-bromophenoxy)pyridine displays moderate solubility, reflecting a balance between the compound's ability to form hydrogen bonds with the solvent and its inherent hydrophobicity [11]. The presence of the pyridine nitrogen provides a potential hydrogen bond acceptor site, enhancing solubility in protic solvents [13].

Density and Physical State

At room temperature and atmospheric pressure, 2-(4-bromophenoxy)pyridine exists as a solid, typically appearing as a white to light yellow crystalline powder [1]. The physical state is consistent with its estimated melting point and molecular weight [1].

The density of 2-(4-bromophenoxy)pyridine is approximately 1.476 g/cm³ at 25°C [1]. This relatively high density can be attributed to the presence of the bromine atom, which significantly increases the molecular weight while contributing minimally to molecular volume [1]. The density value is consistent with other brominated aromatic compounds of similar molecular weight [1].

The physical appearance of 2-(4-bromophenoxy)pyridine may vary slightly depending on its purity and crystalline form [2]. High-purity samples typically appear as white crystalline solids, while technical grade material may have a slight yellow or beige coloration [2]. The crystal habit can range from fine needles to prismatic crystals depending on the crystallization conditions [2].

Spectroscopic Characteristics

NMR Spectroscopic Profile

The nuclear magnetic resonance (NMR) spectroscopic profile of 2-(4-bromophenoxy)pyridine provides valuable information about its molecular structure and electronic environment [14]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are useful for characterizing this compound [14].

In the ¹H NMR spectrum (typically recorded in deuterated chloroform, CDCl₃), 2-(4-bromophenoxy)pyridine shows characteristic signals for the aromatic protons of both the pyridine and phenyl rings [14]. The pyridine ring protons typically appear as a complex multiplet pattern due to coupling between adjacent protons [14]. The proton at position 6 of the pyridine ring (adjacent to the nitrogen) usually appears as the most deshielded signal at approximately 8.2-8.3 ppm due to the electron-withdrawing effect of the nitrogen atom [15].

The phenyl ring protons appear as two sets of doublets with an approximate 2:2 integration ratio, characteristic of a para-substituted phenyl ring [14]. The doublet at approximately 7.4-7.5 ppm corresponds to the protons ortho to the bromine atom, while the doublet at approximately 6.9-7.0 ppm corresponds to the protons ortho to the oxygen atom [14]. This pattern reflects the symmetry of the para-substituted phenyl ring and the different electronic environments created by the bromine and oxygen substituents [15].

The ¹³C NMR spectrum of 2-(4-bromophenoxy)pyridine displays signals for all eleven carbon atoms in the molecule [16]. The carbon atoms of the pyridine ring typically appear at 110-150 ppm, with the carbon attached to the oxygen atom (C-2 of pyridine) showing a characteristic downfield shift due to the deshielding effect of the oxygen [16]. The phenyl ring carbons appear in the range of 115-155 ppm, with the carbon attached to the bromine atom (C-4 of phenyl) showing a characteristic shift due to the heavy atom effect [16].

IR Absorption Patterns

The infrared (IR) spectroscopic profile of 2-(4-bromophenoxy)pyridine reveals characteristic absorption bands associated with its functional groups and molecular vibrations . These absorption patterns provide valuable information about the compound's structural features .

In the high-frequency region (4000-2500 cm⁻¹), 2-(4-bromophenoxy)pyridine exhibits C-H stretching vibrations of the aromatic rings at approximately 3050-3100 cm⁻¹ [18]. These bands are typically of medium intensity and characteristic of aromatic C-H bonds [18].

The mid-frequency region (1800-1400 cm⁻¹) contains several important absorption bands [19]. The C=C and C=N stretching vibrations of the aromatic rings appear at approximately 1580-1600 cm⁻¹ and 1460-1480 cm⁻¹, with the pyridine ring vibrations typically showing slightly higher frequencies than the phenyl ring vibrations [19]. These bands are generally of medium to strong intensity [19].

In the fingerprint region (1400-650 cm⁻¹), 2-(4-bromophenoxy)pyridine shows characteristic absorption bands for the C-O-C ether linkage at approximately 1230-1250 cm⁻¹ (asymmetric stretching) and 1020-1040 cm⁻¹ (symmetric stretching) [19]. These bands are typically strong and diagnostic for the aryl ether functionality [19]. The C-Br stretching vibration appears as a medium to strong band at approximately 750-800 cm⁻¹, providing evidence for the bromine substituent on the phenyl ring [19].

Additional characteristic bands include out-of-plane C-H bending vibrations of the aromatic rings at 750-850 cm⁻¹, which provide information about the substitution pattern of the rings [20]. The para-substituted phenyl ring typically shows a strong band at approximately 820-830 cm⁻¹ [20].

Mass Spectrometric Fragmentation

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-(4-bromophenoxy)pyridine [21]. The electron impact (EI) mass spectrum typically shows a characteristic molecular ion peak (M⁺) at m/z 250/252 with an isotopic pattern characteristic of compounds containing one bromine atom (approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) [21].

The fragmentation pattern of 2-(4-bromophenoxy)pyridine under electron impact conditions follows several characteristic pathways [21]. One major fragmentation route involves the cleavage of the C-O bond between the pyridine ring and the oxygen atom, resulting in the formation of a 4-bromophenoxy fragment (m/z 173/175) and a pyridyl fragment (m/z 78) [21]. This fragmentation is consistent with the relative weakness of the C-O bond compared to the aromatic C-C bonds [21].

Another significant fragmentation pathway involves the loss of bromine from the molecular ion, resulting in a peak at m/z 171 [22]. This fragmentation is common for brominated aromatic compounds and reflects the relative weakness of the C-Br bond [22]. Subsequent fragmentation of this ion can lead to various smaller fragments corresponding to different portions of the molecule [22].

Additional characteristic fragments include those resulting from the cleavage of the O-C bond between the oxygen and the phenyl ring, yielding a 2-pyridyloxy fragment (m/z 94) and a 4-bromophenyl fragment (m/z 156/158) [23]. The relative abundance of these fragments depends on the specific ionization conditions and instrument parameters [23].

High-resolution mass spectrometry confirms the molecular formula of C₁₁H₈BrNO, with an exact mass of 248.979 for the molecular ion containing the ⁷⁹Br isotope [2]. The observed isotopic pattern matches the theoretical distribution expected for a compound containing one bromine atom [2].

UV-Visible Spectroscopic Properties

The ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(4-bromophenoxy)pyridine are determined by its electronic structure, particularly the presence of conjugated aromatic systems [24]. These properties provide insight into the compound's electronic transitions and chromophoric characteristics [24].

2-(4-Bromophenoxy)pyridine exhibits several absorption bands in the UV-Vis region, primarily due to π→π* and n→π* electronic transitions [24]. The π→π* transitions arise from the aromatic rings and typically appear as strong absorption bands in the 240-280 nm region [24]. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, generally appear as weaker absorption bands at longer wavelengths (290-320 nm) [24].

The presence of the bromine atom as a substituent on the phenyl ring influences the UV-Vis spectrum through both inductive and resonance effects [25]. The bromine atom, being an electron-withdrawing group by induction but electron-donating by resonance, causes a slight bathochromic shift (red shift) in the absorption maxima compared to unsubstituted phenoxypyridine [25]. This shift is typically in the range of 5-10 nm, depending on the specific electronic transition and solvent conditions [25].

The solvent can significantly affect the UV-Vis spectrum of 2-(4-bromophenoxy)pyridine due to solvent-solute interactions [26]. Polar solvents may cause slight shifts in absorption maxima due to stabilization of excited states, particularly for transitions involving the nitrogen and oxygen atoms [26]. The molar absorptivity (ε) values for the main absorption bands are typically in the range of 10³-10⁴ L·mol⁻¹·cm⁻¹, indicating strong absorption characteristic of aromatic systems [26].

Comparative Analysis with Related Aryloxypyridines

2-(4-Bromophenoxy)pyridine belongs to the broader class of aryloxypyridines, which includes various derivatives with different substituents on both the pyridine and phenyl rings [27]. A comparative analysis of these related compounds provides insight into structure-property relationships within this class [27].

When compared to the unsubstituted parent compound, 2-phenoxypyridine, 2-(4-bromophenoxy)pyridine shows several distinct differences in physical and spectroscopic properties [27]. The presence of the bromine atom increases the molecular weight and density, resulting in higher melting and boiling points [27]. The bromine substituent also affects the electronic distribution in the molecule, influencing its spectroscopic characteristics and reactivity patterns [27].

Compared to other halogenated derivatives such as 2-(4-chlorophenoxy)pyridine and 2-(4-fluorophenoxy)pyridine, 2-(4-bromophenoxy)pyridine shows a systematic trend in physical properties that correlates with the size and electronegativity of the halogen atom [28]. The melting and boiling points generally increase with increasing atomic weight of the halogen (F < Cl < Br), reflecting stronger intermolecular forces [28]. Similarly, the density increases in the same order due to the increasing atomic weight of the halogen [28].

The position of the halogen substituent on the phenyl ring also significantly affects the properties of aryloxypyridines [29]. Compared to 2-(2-bromophenoxy)pyridine and 2-(3-bromophenoxy)pyridine (ortho and meta isomers, respectively), the para isomer (2-(4-bromophenoxy)pyridine) typically shows different crystallographic packing arrangements due to the symmetry of the molecule [29]. The ortho isomer, in particular, may exhibit restricted rotation around the O-phenyl bond due to steric interactions between the bromine atom and the pyridine ring [29].

The nature of the substituent on the pyridine ring also influences the properties of aryloxypyridines [29]. Derivatives with electron-withdrawing groups on the pyridine ring, such as 2-(4-bromophenoxy)-5-nitropyridine, show enhanced electrophilicity at the pyridine carbon atoms, affecting their reactivity and spectroscopic properties [29]. Conversely, derivatives with electron-donating groups, such as 2-(4-bromophenoxy)-5-methylpyridine, show increased electron density on the pyridine ring, influencing their basicity and coordination properties [29].

The synthesis of 2-(4-bromophenoxy)pyridine can be achieved through several classical methodologies, each with distinct mechanistic pathways and synthetic advantages. The most straightforward approach involves the nucleophilic aromatic substitution reaction between 2-fluoropyridine and 4-bromophenol [1]. This method exploits the enhanced electrophilicity of the fluoropyridine system, where the electron-withdrawing nitrogen atom activates the 2-position toward nucleophilic attack.

Traditional synthetic routes have relied heavily on the Hantzsch pyridine synthesis, which involves the cyclocondensation of β-keto esters, aldehydes, and ammonia or ammonium salts [2] [3]. While this method is versatile and well-established, it requires harsh reaction conditions with temperatures ranging from 80-120°C and typically yields dihydropyridine intermediates that must be subsequently oxidized to the aromatic pyridine products [2].

The Chichibabin reaction represents another classical approach, utilizing acetaldehyde, formaldehyde, and ammonia as starting materials [2]. This method, developed in 1924, remains industrially relevant despite requiring extremely high temperatures (400-500°C) and producing moderate yields (30-70%) [2]. The reaction proceeds through a complex mechanism involving multiple condensation and cyclization steps.

Alternative classical methods include the Guareschi-Thorpe synthesis, which condenses aldehydes with keto esters, and the Kröhnke synthesis, which utilizes α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds [2]. These methods offer good regioselectivity but are limited by their specific substrate requirements and moderate yields.

Modern Synthetic Strategies

Aryne Chemistry Approaches

Modern aryne chemistry has emerged as a powerful tool for pyridine synthesis, offering new pathways to complex pyridine derivatives through transition-metal-free protocols [4]. The direct C2-functionalization of pyridines through aryne multicomponent coupling has been demonstrated to proceed under mild conditions without requiring transition metal catalysts [4].

The aryne distortion model has been particularly successful in enabling regioselective reactions of 3,4-pyridynes [5] [6]. This approach utilizes proximal halide or sulfamate substituents to perturb pyridyne distortion, which governs regioselectivities in nucleophilic addition and cycloaddition reactions [5]. The distortion creates preferential sites for nucleophilic attack, with computations predicting that electron-withdrawing substituents at the 2- or 5-positions can induce significant aryne distortion [5].

Recent developments in aryne chemistry have also enabled the efficient synthesis of 2-phenoxy-pyridine derivatives using cesium fluoride-mediated reactions [7]. This methodology provides a new environmentally benign approach for preparing various phenoxypyridine compounds with high yields and broad substrate scope [7].

Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of pyridine derivatives, offering highly efficient and selective methods for carbon-carbon bond formation. The Suzuki-Miyaura coupling stands as the most widely utilized cross-coupling reaction for pyridine synthesis, employing palladium catalysts with arylboronic acids or esters [8] [9].

The heteroaryl-heteroaryl Suzuki-Miyaura coupling has shown particular promise for synthesizing complex pyridine derivatives [8]. Recent advances have addressed the challenges associated with catalyst deactivation by Lewis-basic heterocycles through the use of trimethyl borate additives, which enable quantitative coupling reactions that would otherwise fail [8].

Palladium-catalyzed cross-coupling reactions have been extensively studied for pyridine synthesis, with various ligand systems showing different reactivities and selectivities [10] [11]. The coupling of 3-iodopyridine with long-chain terminal dienes and benzylic amines provides access to naturally occurring pyridine alkaloids through a complex mechanism involving oxidative addition, carbopalladation, palladium migration, and π-allylpalladium displacement [10].

The Sonogashira coupling reaction has also found application in pyridine synthesis, particularly for the preparation of pyridine-fused siloles through intramolecular trans-bis-silylation [12] [13]. This methodology represents the first successful use of palladium catalysts in the trans-bis-silylation of alkynes with disilanes [12].

Nucleophilic Substitution Methods

Nucleophilic aromatic substitution remains a cornerstone methodology for pyridine functionalization, particularly for the synthesis of 2-(4-bromophenoxy)pyridine derivatives [14] [15]. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack at the 2- and 4-positions [14].

The nucleophilic substitution of 2-fluoropyridines with various nucleophiles has been demonstrated to proceed under mild conditions with quantitative conversions [16] [17]. This methodology tolerates a wide range of functional groups and provides access to diverse pyridine derivatives through reactions with alcohols, phenols, amines, amides, and thiols [16].

Recent studies have shown that 2-fluoropyridines react 320 times faster than their chloro analogues in nucleophilic substitution reactions [16]. This enhanced reactivity enables substitution reactions to occur under conditions mild enough for application to complex molecules, representing a significant advancement in late-stage functionalization strategies [16].

The nucleophilic substitution mechanism proceeds through a Meisenheimer-type intermediate, where the nucleophile adds to the electron-deficient pyridine ring, followed by elimination of the leaving group [14]. The regioselectivity is governed by the electronic effects of the nitrogen atom, which stabilizes negative charge at the ortho and para positions relative to nitrogen [14].

Catalytic Systems for Synthesis

Palladium-Catalyzed Pathways

Palladium catalysis has emerged as the dominant methodology for pyridine synthesis, offering high efficiency and excellent functional group tolerance [10] [18] [19]. The most commonly employed palladium systems utilize triphenylphosphine or bisphosphine ligands in combination with appropriate bases and solvents [10].

The palladium-catalyzed hydroxylation of aryl and heteroaryl halides has been developed using specialized biarylphosphine ligands such as tBuBrettPhos [19]. This methodology enables the cross-coupling of potassium and cesium hydroxides with heteroaryl halides to afford hydroxylated pyridines in excellent yields [19].

Cationic palladium(II) catalysts have shown particular promise for pyridine synthesis through the cyclization of α,β-unsaturated oxime ethers [18]. This approach involves electrophilic metalation followed by Heck-type coupling and subsequent cyclization to form pyridine derivatives [18]. The reaction mechanism involves formation of a cationic Pd(OCOCF₃)⁺ species that activates the oxime ether toward cyclization [18].

The development of palladium precatalysts has significantly improved the efficiency of cross-coupling reactions for pyridine synthesis [8]. These precatalysts eliminate the need for phosphine ligand addition and provide more consistent results across different substrate classes [8].

Copper-Mediated Reactions

Copper-catalyzed reactions have gained significant attention as cost-effective alternatives to palladium catalysis for pyridine synthesis [20] [21] [22]. Copper-mediated synthesis offers several advantages, including lower catalyst costs, milder reaction conditions, and compatibility with a wide range of functional groups [20].

The copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters represents a significant advancement in pyridine synthesis [21] [23]. This one-pot methodology provides access to 2-arylpyridines without requiring additional reductants, making it both practical and economical [21].

Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of polyfunctional pyridines [22]. These reactions utilize oxime acetates with toluene derivatives under copper catalysis to produce highly substituted pyridines with excellent functional group tolerance [22].

The synthesis of pyrazolo[1,5-a]pyridines through copper-mediated oxidative linkage of C-C and N-N bonds demonstrates the versatility of copper catalysis [20]. This methodology operates under mild conditions and is applicable to a variety of pyridyl esters and benzonitriles [20].

Recent developments in copper catalysis have focused on the synthesis of pyridines from simple starting materials such as acetaldehydes and nitrogen donors [24]. This approach utilizes cascade Chichibabin-type cyclization, C(sp³)-C(sp³) cleavage, and aerobic oxidation to produce pyridine derivatives in good yields [24].

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for achieving high yields and selectivities in pyridine synthesis. Temperature control represents one of the most critical factors, with optimal ranges typically falling between 100-140°C for most catalytic systems [25] [26]. Temperature-controlled synthesis has been demonstrated to enable selective formation of different pyridine isomers from the same starting materials [26].

Reaction time optimization typically involves balancing conversion rates with competing side reactions [25]. Most catalytic systems achieve optimal results within 6-12 hours, with shorter times leading to incomplete conversion and longer times promoting decomposition or side product formation [25].

Catalyst loading optimization is essential for economic viability while maintaining high efficiency [25]. Typical catalyst loadings range from 1-10 mol%, with 5 mol% representing an optimal balance between activity and cost for most palladium-catalyzed systems [25].

Solvent selection plays a crucial role in reaction success, with polar aprotic solvents such as DMF and DMSO showing superior performance in most catalytic systems [25]. The choice of solvent affects both the solubility of reactants and the stability of catalytic intermediates [25].

Base selection significantly impacts reaction outcomes, with cesium carbonate often providing superior results compared to other bases due to its high solubility and appropriate basicity [25]. The choice of base affects both the rate of nucleophilic substitution and the stability of the catalyst system [25].

Purification and Characterization Techniques

The purification of pyridine derivatives requires specialized techniques due to their basic nature and potential for complex formation [27] [28]. Traditional distillation methods can be enhanced through the use of alkali treatment prior to distillation, which reduces impurities such as imines and aldehydes [27].

Column chromatography remains the most widely used purification method for pyridine derivatives, typically employing silica gel with appropriate solvent systems [28]. The choice of eluent system depends on the specific substitution pattern and functional groups present in the target compound [28].

Characterization of pyridine derivatives relies heavily on nuclear magnetic resonance spectroscopy, with ¹H NMR providing information about substitution patterns and ¹³C NMR revealing the carbon framework [29] [30]. The characteristic chemical shifts for pyridine protons typically appear in the range of 7.0-8.5 ppm, while carbon signals appear between 120-160 ppm [29].

¹⁵N NMR spectroscopy, while less commonly used due to its low sensitivity, provides valuable information about the nitrogen environment in pyridine derivatives [29] [31]. The nitrogen signals typically appear in the range of -60 to -320 ppm, with the exact chemical shift depending on the substitution pattern and electronic environment [31].

Infrared spectroscopy provides complementary structural information, with characteristic C=C and C=N stretching vibrations appearing in the 1580-1600 cm⁻¹ region [29]. Mass spectrometry is essential for molecular weight determination and structural confirmation, with electron impact ionization typically providing strong molecular ion peaks [29].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been increasingly applied to pyridine synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency [32] [33] [34]. Microwave-assisted synthesis represents one of the most successful green chemistry approaches, significantly reducing reaction times and energy consumption [32].

Solvent-free synthesis has emerged as a particularly attractive green chemistry approach, eliminating the need for organic solvents while often providing improved yields and selectivities [33] [35]. The use of zinc phosphate as a heterogeneous catalyst in ethanol-water mixtures has demonstrated excellent results for pyridine synthesis with high recyclability [33].

Ionic liquid-mediated synthesis offers another sustainable approach, providing both solvent and catalyst functions in a single system [36]. These systems demonstrate excellent recyclability and can be easily recovered and reused multiple times without significant loss of activity [36].

Enzymatic synthesis using lipases such as Novozym 435 has shown promise for the preparation of pyridine esters under mild conditions [25] [37]. These biocatalytic approaches operate at moderate temperatures (50°C) and can be recycled multiple times while maintaining high activity [25].

Photocatalytic synthesis using visible light represents an emerging green chemistry approach [32] [38]. These methods utilize photocatalysts to enable reactions under mild conditions with minimal energy input, often proceeding at room temperature with good yields [32].

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Dates

Last modified: 08-15-2023

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